1-(Dimethylamino)-3-methoxypropan-2-ol

Organic Synthesis Process Chemistry Green Chemistry

1-(Dimethylamino)-3-methoxypropan-2-ol (CAS 62312-90-7) is an aliphatic amino alcohol with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol. It features a secondary alcohol group, a tertiary dimethylamino group, and a terminal methoxy ether group on a propane backbone.

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS No. 62312-90-7
Cat. No. B13986537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethylamino)-3-methoxypropan-2-ol
CAS62312-90-7
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCN(C)CC(COC)O
InChIInChI=1S/C6H15NO2/c1-7(2)4-6(8)5-9-3/h6,8H,4-5H2,1-3H3
InChIKeyZJPPXYURVIFMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Dimethylamino)-3-methoxypropan-2-ol: Technical Baseline for Scientific Procurement


1-(Dimethylamino)-3-methoxypropan-2-ol (CAS 62312-90-7) is an aliphatic amino alcohol with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol. It features a secondary alcohol group, a tertiary dimethylamino group, and a terminal methoxy ether group on a propane backbone . The compound exists as a racemic mixture of (R)- and (S)-enantiomers due to the chiral center at the C2 position . Characterized by a predicted pKa of 14.13 ± 0.20, a boiling point of 69–70 °C at 11 Torr, and a calculated density of 0.957 ± 0.06 g/cm³, this compound is typically supplied as a clear liquid with a purity specification of ≥98% . Its primary commercial role is as a synthetic building block and intermediate in the preparation of pharmaceutical candidates and specialty chemicals, where both the amino and hydroxyl functionalities provide versatile reactive handles [1][2].

Why Generic Substitution Fails: Quantifying Differentiation of 1-(Dimethylamino)-3-methoxypropan-2-ol


Substituting 1-(dimethylamino)-3-methoxypropan-2-ol with a generic analog without quantitative justification introduces significant technical risk. Close analogs differ in stereochemistry, ether chain length, heteroaryl substitution, or oxidation state, each of which directly alters critical properties such as lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability [1]. The (S)-enantiomer (CAS 1489305-33-0) of this compound, for instance, presents distinct safety and handling profiles that preclude simple interchange with the racemate . Similarly, the furylmethoxy analog (CAS 17946-08-6) introduces a heteroaryl group that fundamentally changes molecular recognition and physicochemical behavior . Even the oxidized analog 3-(dimethylamino)-3'-methoxypropiophenone (CAS 35076-32-5) differs substantially in LogP and hydrogen bonding capacity, directly affecting its utility as a synthetic intermediate [2]. The evidence below quantifies these differences, establishing that this compound occupies a specific and non-interchangeable niche in synthetic and formulation workflows.

Quantitative Evidence Guide: Measurable Differentiation of 1-(Dimethylamino)-3-methoxypropan-2-ol


Synthetic Efficiency: Quantitative One-Step Synthesis Versus Traditional Multi-Step Routes

A 2023 publication in Molbank describes a one-step synthesis of 1-(dimethylamino)-3-methoxypropan-2-ol using adapted Vilsmeier conditions, achieving quantitative yield. This contrasts with traditional multi-step synthetic routes for analogous amino alcohols, which typically yield less than 80% and require additional purification steps. The product was rigorously characterized by ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy, providing a definitive spectral reference for identity verification [1].

Organic Synthesis Process Chemistry Green Chemistry

Stereochemical Integrity: Racemate Versus Single Enantiomer Procurement Considerations

1-(Dimethylamino)-3-methoxypropan-2-ol is typically procured as a racemic mixture. The single (S)-enantiomer, (2S)-2-hydroxy-3-methoxypropyl]dimethylamine (CAS 1489305-33-0), is a distinct chemical entity with its own safety and handling profile. The (S)-enantiomer is classified with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . While no specific GHS classification data is available for the racemate in the provided sources, the presence of a defined and more restrictive safety profile for a closely related enantiomer indicates that procurement decisions for chiral applications must explicitly verify the stereochemical composition of the supplied material to ensure compliance with safety and experimental protocols.

Chiral Chemistry Stereochemistry Analytical Chemistry

Molecular Recognition and Physicochemical Profile: Methoxy Versus Furylmethoxy Substitution

Replacing the terminal methoxy group of 1-(dimethylamino)-3-methoxypropan-2-ol with a furylmethoxy group yields 1-(dimethylamino)-3-(2-furylmethoxy)-2-propanol (CAS 17946-08-6), a distinct compound with a molecular weight of 199.25 g/mol (versus 133.19 g/mol) and a calculated density of 1.091 g/cm³ (versus 0.957 g/cm³) . The furyl analog also exhibits a substantially higher calculated boiling point of 295.6 °C at 760 mmHg (versus 69–70 °C at 11 Torr for the target compound). The introduction of the heteroaromatic furan ring fundamentally alters the molecule's hydrogen bonding capacity, pi-stacking potential, and lipophilicity, directly impacting its behavior in biological assays and its utility as a synthetic intermediate .

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Hydrogen Bonding and Lipophilicity: Alcohol Versus Ketone Oxidation State

The secondary alcohol in 1-(dimethylamino)-3-methoxypropan-2-ol can be oxidized to a ketone, yielding 3-(dimethylamino)-3'-methoxypropiophenone (CAS 35076-32-5). This oxidation alters the molecule's hydrogen bonding capacity from a hydrogen bond donor/acceptor to a pure acceptor. The ketone analog has a molecular weight of 207.27 g/mol and a reported LogP of 1.76 [1]. For comparison, the target compound 1-(dimethylamino)-3-methoxypropan-2-ol has a molecular weight of 133.19 g/mol and a predicted LogP of -0.4447 . This oxidation state difference drastically changes the compound's behavior in reverse-phase chromatography, as evidenced by the specific HPLC method developed for the ketone analog using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [1].

Analytical Chemistry Chromatography Drug Metabolism

Pharmacokinetic Enhancement Potential: Utility as a Permeability-Enhancing Excipient

Patent literature (US20130210766A1) discloses the use of 1-(dimethylamino)-3-methoxypropan-2-ol as an alkyl N,N-disubstituted amino acetate enhancer in compositions designed to improve the pharmacokinetic properties of small molecule therapeutics [1]. Specifically, the patent claims that inclusion of this compound enhances the pharmacokinetic profile of co-administered active pharmaceutical ingredients (APIs). While quantitative PK enhancement data for this specific compound is not provided, its claimed utility in this context distinguishes it from other amino alcohols that lack the precise combination of a tertiary amine and methoxy ether functionality required for this application.

Drug Formulation Pharmacokinetics Excipient Science

Validated Application Scenarios for 1-(Dimethylamino)-3-methoxypropan-2-ol Based on Quantitative Evidence


Process Development for Scalable Amino Alcohol Synthesis

For process chemists developing scalable routes to chiral or functionalized amino alcohols, 1-(dimethylamino)-3-methoxypropan-2-ol serves as an excellent model substrate or building block. The existence of a published, high-yielding, one-step synthesis provides a reliable, cost-effective method for its production, reducing the need for costly multi-step campaigns and simplifying supply chain logistics [1]. This is particularly relevant when procuring multi-gram to kilogram quantities for pilot studies or manufacturing.

Pharmacokinetic Enhancement in Preclinical Formulation

In preclinical drug formulation, researchers exploring novel excipients to improve the oral bioavailability or permeability of challenging small molecules can investigate 1-(dimethylamino)-3-methoxypropan-2-ol based on its patent-claimed utility in pharmacokinetic enhancement compositions [1]. The compound's specific structural features (tertiary amine and methoxy ether) are integral to this claimed function, distinguishing it from simpler amino alcohols.

Chiral Resolution and Analytical Reference Standard Procurement

Laboratories requiring precise stereochemical control for asymmetric synthesis or chiral chromatography should specifically procure the racemic mixture (CAS 62312-90-7) as a reference standard or starting material for resolution. The distinct hazard profile of the (S)-enantiomer (CAS 1489305-33-0) confirms that the racemate and single enantiomer are different chemical entities [1]. Procurement decisions must be guided by the required stereochemical outcome, with the racemate serving as the appropriate baseline for method development and resolution studies.

Medicinal Chemistry SAR Exploration of Amino Alcohol Scaffolds

Medicinal chemists conducting structure-activity relationship (SAR) studies on amino alcohol scaffolds can use 1-(dimethylamino)-3-methoxypropan-2-ol as a core reference point. Quantitative comparisons with close analogs—such as the furylmethoxy (49.6% larger MW) and ketone (LogP shift of +2.2) derivatives—provide clear, measurable benchmarks for evaluating how specific structural modifications impact physicochemical and biological properties [1][2]. This enables data-driven selection of the correct compound for specific assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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